(2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone
Description
(2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a morpholino group
Properties
IUPAC Name |
[2-methyl-5-(3-nitrophenyl)furan-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-14(16(19)17-5-7-22-8-6-17)10-15(23-11)12-3-2-4-13(9-12)18(20)21/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYQWWNDHMNPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the furan ring.
Scientific Research Applications
(2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholino group can interact with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share similar aromatic properties and biological activities.
Furan derivatives: Structurally similar and used in various chemical reactions.
Morpholine derivatives: Known for their biological activity and use in medicinal chemistry.
Uniqueness
(2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone is unique due to its combination of a furan ring, nitrophenyl group, and morpholino group, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry.
Biological Activity
(2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound belongs to the class of furan derivatives, characterized by a furan ring substituted with a nitrophenyl group and a morpholino group.
- IUPAC Name : [2-methyl-5-(3-nitrophenyl)furan-3-yl]-morpholin-4-ylmethanone.
Antimicrobial Properties
Research indicates that furan derivatives exhibit various antimicrobial activities. Similar compounds have been shown to interfere with iron homeostasis, which is crucial for the survival of pathogens like Mycobacterium tuberculosis.
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Mechanism of Action :
- The compound may inhibit the activity of MbtI, an enzyme involved in the biosynthesis of siderophores, which are essential for iron acquisition in bacteria. By disrupting this pathway, the compound could hinder the bacterium's ability to establish infection.
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Case Studies :
- A study on related furan derivatives demonstrated their effectiveness against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents.
Cytotoxicity and Anticancer Activity
The anticancer potential of furan derivatives has been widely studied. For instance, certain structural modifications in furan compounds have led to enhanced cytotoxicity against various cancer cell lines.
- Research Findings :
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Phenyl-furan-2-carboxylic acid | Structure | Antimycobacterial |
| 4-Nitrophenyl-furan-2-carboxylic acid | Structure | Anticancer |
| (2-Fluoro-4-nitrophenyl)furan-2-carboxylate | Structure | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
